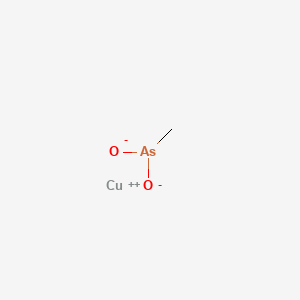
Nickel cinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel cinnamate is a coordination compound formed by the reaction of nickel ions with cinnamic acid. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and pharmaceuticals. This compound is typically characterized by its crystalline structure and the presence of nickel in a +2 oxidation state.
準備方法
Synthetic Routes and Reaction Conditions: Nickel cinnamate can be synthesized through the reaction of nickel salts, such as nickel carbonate or nickel acetate, with cinnamic acid. The process involves dissolving cinnamic acid in a hot solvent, followed by the addition of the nickel salt with vigorous stirring. The reaction mixture is then heated to facilitate the formation of the this compound complex, which is subsequently crystallized out of the solution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and filtration are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Nickel cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide and other by-products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of nickel.
Substitution: The cinnamate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under elevated temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Nickel oxide (NiO) and carbon dioxide (CO2).
Reduction: Nickel metal (Ni) and reduced organic by-products.
Substitution: New nickel complexes with different ligands.
科学的研究の応用
Nickel cinnamate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel nanoparticles and other nickel-based materials.
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of nickel cinnamate involves its interaction with biological molecules and cellular structures. In antimicrobial applications, this compound disrupts the plasma membrane of microorganisms, leading to cell lysis and death . Additionally, it can induce the production of reactive oxygen species (ROS), which further damages cellular components. The molecular targets include membrane sterols and nucleic acids, which are essential for the survival and replication of microorganisms .
類似化合物との比較
Nickel cinnamate can be compared with other cinnamate complexes and nickel-based compounds:
Cobalt cinnamate: Similar to this compound but with cobalt as the central metal ion.
Copper cinnamate: Another similar compound with copper as the central metal ion.
Nickel acetate: A simpler nickel complex with acetate ligands, used in various industrial processes.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of the cinnamate ligand, which imparts distinct chemical and biological properties. Its ability to form stable complexes and undergo various chemical transformations makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
63938-16-9 |
|---|---|
分子式 |
C18H14NiO4 |
分子量 |
353.0 g/mol |
IUPAC名 |
nickel(2+);(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Ni/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
InChIキー |
IRVWXMZGFMXUGW-RWUXNGIBSA-L |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ni+2] |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Ni+2] |
関連するCAS |
621-82-9 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
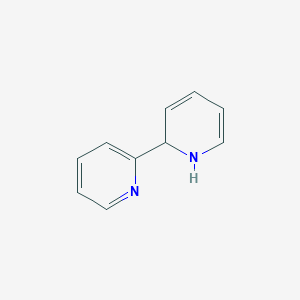
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
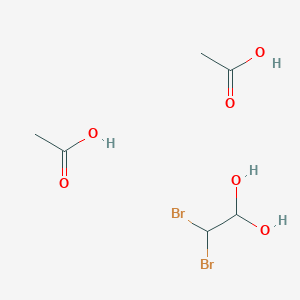
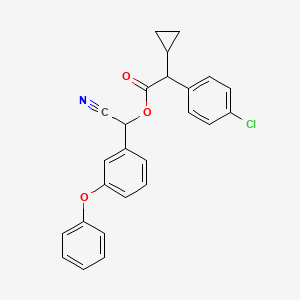
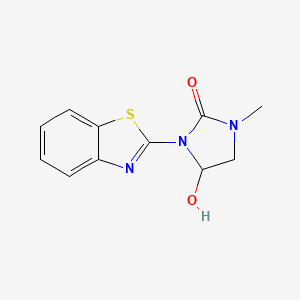
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
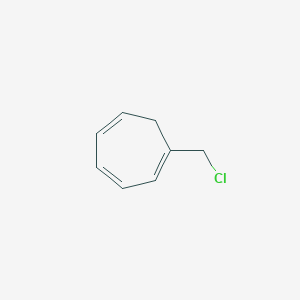
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
